
1-Chloro-7-methoxyphthalazine
Descripción general
Descripción
1-Chloro-7-methoxyphthalazine is a chemical compound with the CAS Number: 102196-78-1 . It has a molecular weight of 194.62 and its IUPAC name is 1-chloro-7-methoxyphthalazine .
Molecular Structure Analysis
The Inchi Code for 1-Chloro-7-methoxyphthalazine is 1S/C9H7ClN2O/c1-13-7-3-2-6-5-11-12-9(10)8(6)4-7/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
1-Chloro-7-methoxyphthalazine is a powder with a melting point of 145-146 degrees Celsius . and is typically stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Inhibition of Phosphodiesterase 5 (PDE5)
- A study by Watanabe et al. (1998) synthesized various phthalazine derivatives, including 4-benzylamino-1-chloro-7-substituted phthalazines, to evaluate their inhibitory activity toward phosphodiesterase 5 (PDE5). These compounds demonstrated potent vasorelaxant activity in isolated porcine coronary arteries, suggesting their potential as novel PDE5 inhibitors with vasorelaxant effects (Watanabe et al., 1998).
Anticancer and Antioxidant Potential
- Research by Behalo et al. (2017) focused on the synthesis of novel phthalazine derivatives as potential anticancer and antioxidant agents. This study identified that certain synthesized derivatives, based on 1-chloro-4-(4-phenoxyphenyl)phthalazine, exhibited significant cytotoxic effects against human tumor cell lines and notable antioxidant activity (Behalo et al., 2017).
Pharmacological Activity of Derivatives
- Pons et al. (1991) investigated the interaction of 1,4-bis(alkylamino)benzo[g]phthalazine derivatives with DNA. The study revealed that these compounds exhibit intercalative binding, indicating their potential as targets for anticancer activity evaluation (Pons et al., 1991).
Environmental Impact Assessment
- Oliveira-Brett and da Silva (2002) utilized an electrochemical DNA-biosensor to investigate the interactions between DNA and derivatives of 1,3,5-triazine herbicides, which include methoxy-s-triazines. This study highlighted the utility of such compounds in assessing environmental damage caused by herbicides (Oliveira-Brett & da Silva, 2002).
Synthesis for Drug Metabolism and Pharmacokinetic Studies
- Watanabe et al. (2001) synthesized 14C-labeled E4010, a derivative including a phthalazine moiety, for drug metabolism and pharmacokinetic studies. This highlights the use of phthalazine derivatives in the development of radiolabeled compounds for pharmacological research (Watanabe et al., 2001).
Antimicrobial Activities
- El-Wahab et al. (2011) reported the synthesis of 4-benzyl-2H-phthalazine derivatives and evaluated their antimicrobial activities. Several compounds exhibited promising effects against bacteria and fungi, underscoring the potential of phthalazine derivatives in antimicrobial research (El-Wahab et al., 2011).
Safety and Hazards
The safety information for 1-Chloro-7-methoxyphthalazine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-chloro-7-methoxyphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-3-2-6-5-11-12-9(10)8(6)4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDSSDJHOPSSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N=NC=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570805 | |
| Record name | 1-Chloro-7-methoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-methoxyphthalazine | |
CAS RN |
102196-78-1 | |
| Record name | 1-Chloro-7-methoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,2-Dimethoxyethyl)sulfanyl]-4-iodobenzene](/img/structure/B1628320.png)
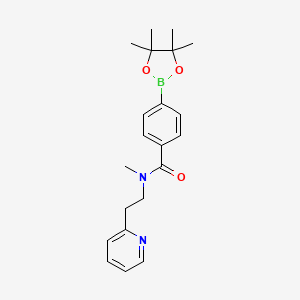
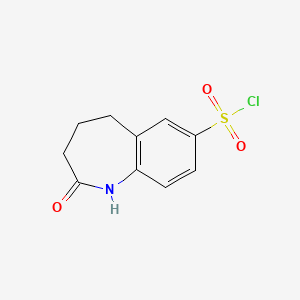
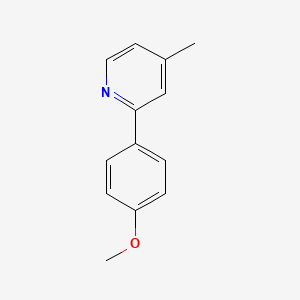

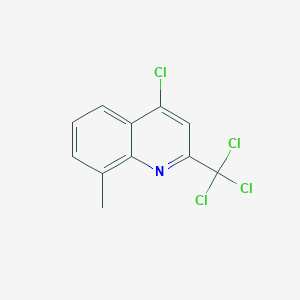

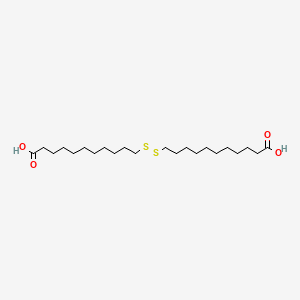
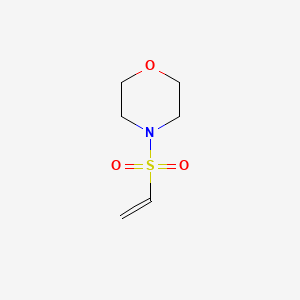
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1628335.png)


